molecular formula C12H14N2O2S B2449639 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione CAS No. 1048675-73-5

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione

Cat. No. B2449639
CAS RN: 1048675-73-5
M. Wt: 250.32
InChI Key: QUJRKBNMZSCQIE-UHFFFAOYSA-N
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Description

“3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione” is a compound that belongs to the thiazolidin-2,4-dione (TZD) family . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Synthesis Analysis

Thiazolidin-2,4-dione analogues are synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Physical And Chemical Properties Analysis

The linear formula of a similar compound, 3-Phenyl-5-phenylamino-thiazolidine-2,4-dione, is C15H12N2O2S, and its molecular weight is 284.339 .

Scientific Research Applications

Dual Inhibitor of Signaling Pathways

The compound has been identified as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. It inhibited cell proliferation, induced early apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells, indicating its potential as a new lead compound to develop novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).

Synthesis and Structural Characterization

The thiazolidine-2,4-dione core is widely utilized in medicinal chemistry for various potential drug-like small molecules. The synthesis of a novel non-condensed thiazolidine-2,4-dione-bearing derivative was reported, characterized by 1H, 13C NMR, LC-MS spectra, and X-ray diffraction method (Holota et al., 2022).

Substrate-specific ERK1/2 Inhibitors

Studies on analogs of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione revealed that shifting ethoxy substitution significantly improved the functional activities of inhibiting cell proliferation and inducing apoptosis, offering a new lead for developing ERK1/2 substrate-specific inhibitors (Li et al., 2009).

Antimicrobial Activity

Thiazolidine-2,4-diones showed promising antimicrobial and antifungal activities. They were effective against gram-positive bacteria and exhibited excellent antifungal activity. Specific compounds even surpassed the reference drugs in effectiveness (Prakash et al., 2011).

Ultrasound-assisted Green Synthesis

An eco-friendly synthesis method for N-thiazolidine-2,4-dione isoxazoline derivatives was developed. It is a rapid process using inexpensive and mild substances, indicating an advancement in green chemistry and potential for large-scale synthesis (Thari et al., 2020).

Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent

The compound showed selective inhibition of sphingosine kinase-2 (SphK2), a crucial enzyme in sphingolipid metabolism. It also demonstrated inhibitory effects on cell growth and apoptotic effects in human leukemia cells, suggesting its potential as a lead anticancer agent (Liu et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione are VEGFR-2 and EGFR tyrosine kinases . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .

Mode of Action

This compound interacts with its targets by inhibiting the activity of VEGFR-2 and EGFR tyrosine kinases . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .

Biochemical Pathways

The compound affects the VEGFR-2 and EGFR signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can disrupt the growth and survival of cancer cells .

Pharmacokinetics

In-silico adme studies suggest that the compound and its derivatives have drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and survival . This can lead to the death of cancer cells and potentially shrink tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its targets .

Future Directions

Thiazolidin-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine-2,4-dione derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

5-anilino-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)14-11(15)10(17-12(14)16)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRKBNMZSCQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(SC1=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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